
(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,6-Dichloropyridazin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2174007-93-1 . It has a molecular weight of 214.48 and is typically found in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H5Cl2N3.ClH/c6-4-1-3 (2-8)5 (7)10-9-4;/h1H,2,8H2;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Substituted Pyridazine-3,6-diamines
A study by Wlochal and Bailey (2015) in "Tetrahedron Letters" discusses the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This synthetic approach leverages the unreactive nature of the pyridazine 3-amino group, simplifying the synthesis process by eliminating the need for additional protecting groups. This method could be pivotal for developing new compounds based on the pyridazine scaffold for potential medicinal applications. Read more.
Catalysts for Selective Hydroxylation of Alkanes
Research by Sankaralingam and Palaniandavar (2014) in "Polyhedron" presents diiron(III) complexes of tridentate 3N ligands as functional models for methane monooxygenases, demonstrating their effectiveness in the selective hydroxylation of alkanes. This work could have implications for the development of efficient catalysts for organic synthesis and industrial processes. Read more.
Synthesis and Structural Analysis of Pyridazine Analogs
A publication by Sallam et al. (2021) in "Journal of Molecular Structure" focuses on the synthesis, structural analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine. This research provides insight into the synthesis and potential applications of pyridazine derivatives in medicinal chemistry. Read more.
Reactivity Towards Nucleophiles
A study from 1976 by Adembri et al. in "Journal of Heterocyclic Chemistry" examines the reactivity of methyl (3,6-dichloropyridazin-4-yl)acetate towards various nucleophiles, highlighting the compound's potential for creating diverse chemical derivatives for further pharmacological study. Read more.
Anticonvulsive Properties and Pharmacological Investigations
Druey et al. (1954) in "Helvetica Chimica Acta" discuss the pharmacological investigations of pyridazines and 4-methyl-pyridazines substituted in the 3- and 6-position, revealing certain dialkoxy-pyridazines with good anticonvulsive properties. This early research indicates the potential of pyridazine derivatives in developing new therapeutic agents. Read more.
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,6-dichloropyridazin-4-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-4-1-3(2-8)5(7)10-9-4;/h1H,2,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDKRBNAAIFNHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

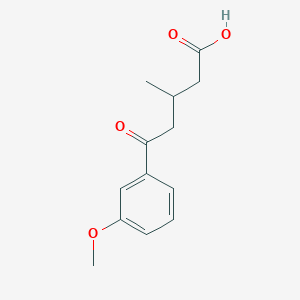
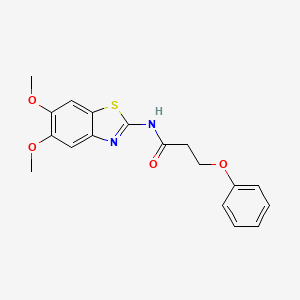
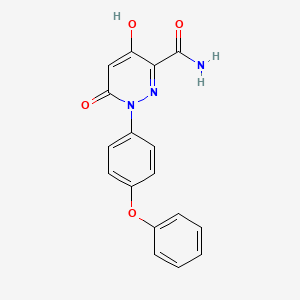
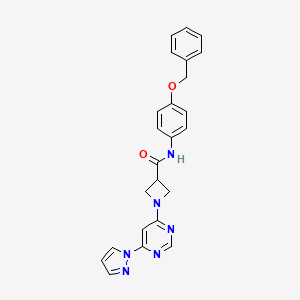
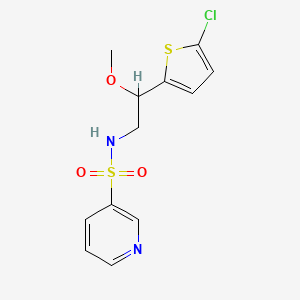

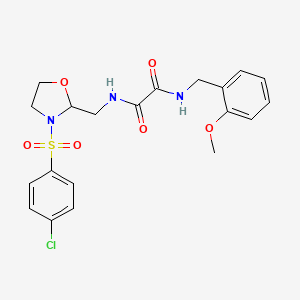
![2-(3,5-dimethoxyphenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2993503.png)
![(E)-4-(Dimethylamino)-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2993505.png)
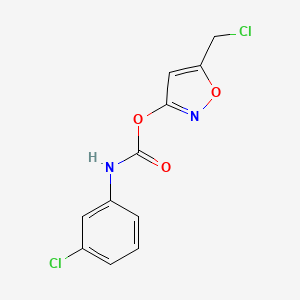
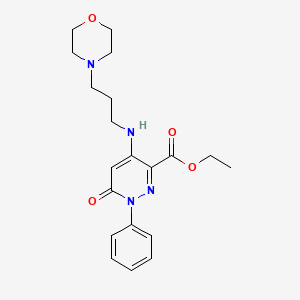
![(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2993508.png)
![1-(Oxolan-2-ylmethyl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea](/img/structure/B2993510.png)
![2-{1-[(tert-butoxy)carbonyl]-3-{4-[(9H-fluoren-9-ylmethoxy)carbonyl]piperazin-1-yl}azetidin-3-yl}acetic acid](/img/structure/B2993512.png)